An In-depth Technical Guide to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-4)
An In-depth Technical Guide to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS 893567-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry
5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a key heterocyclic building block of significant interest in the field of drug discovery and development. Its structure, which combines a reactive brominated pyrimidine core with a strained 1-methylcyclopropyl moiety, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for targeted therapies. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the ATP-binding sites of various kinases. The strategic placement of the bromine atom at the 5-position and the cyclopropyl group at the 2-position provides two distinct points for chemical modification, enabling the generation of diverse libraries of compounds for screening and optimization. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this important intermediate.
Physicochemical and Spectral Properties
Accurate characterization of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the known physicochemical and spectral properties of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.
| Property | Value | Source |
| CAS Number | 893567-25-4 | [1][2] |
| Molecular Formula | C₈H₉BrN₂ | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | 5-bromo-2-(1-methylcyclopropyl)pyrimidine | [2] |
| Canonical SMILES | CC1(C2=NC=C(Br)C=N2)CC1 | [2] |
| InChI Key | HLPSPTHVXIXBJK-UHFFFAOYSA-N | [2] |
Note: Experimental data for properties such as melting point, boiling point, and detailed spectral analysis are not widely published in publicly accessible literature. The data presented is based on information from chemical suppliers and databases. Researchers should verify these properties on their own material.
Synthesis of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine: A Mechanistic Approach
The synthesis of 5-bromo-2-substituted pyrimidines can be efficiently achieved through a one-step condensation reaction. A general and scalable method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[3] This approach is advantageous due to its operational simplicity, safety, and cost-effectiveness, making it suitable for industrial-scale production.
General Synthetic Pathway
The core of the synthesis is the formation of the pyrimidine ring through the condensation of a 1,3-dicarbonyl equivalent (2-bromomalonaldehyde) with an amidine (1-methylcyclopropanecarboxamidine hydrochloride).
Caption: General synthetic route to 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.
Detailed Experimental Protocol (Adapted from General Procedure)
The following protocol is adapted from a patented method for the synthesis of analogous 5-bromo-2-substituted pyrimidines and should be optimized for the specific substrate.[3]
Materials:
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2-Bromomalonaldehyde
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1-Methylcyclopropanecarboxamidine hydrochloride
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Glacial Acetic Acid
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3A Molecular Sieves (optional, for anhydrous conditions)
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Dichloromethane
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5% Sodium Hydroxide solution
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Saturated Brine
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-bromomalonaldehyde (1.0 eq) to glacial acetic acid. Add 3A molecular sieves if stringent anhydrous conditions are desired.
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Addition of Amidine: Heat the mixture to 80°C. Prepare a solution of 1-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) in glacial acetic acid and add it dropwise to the reaction mixture over 30 minutes.
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Reaction: After the addition is complete, increase the temperature to 100°C and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the flask and allow it to stand for 2 hours to precipitate the crude product.
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Purification: Filter the crude product and wash the filter cake with a small amount of ethanol. Suspend the filter cake in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution until all solids dissolve. Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Causality Behind Experimental Choices:
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Glacial Acetic Acid: Serves as a protic solvent that facilitates the condensation reaction and keeps the amidine salt in solution.
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Elevated Temperature: Provides the necessary activation energy for the cyclization and dehydration steps leading to the aromatic pyrimidine ring.
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Aqueous Work-up and Base Wash: The initial addition of water precipitates the product from the acetic acid. The subsequent wash with sodium hydroxide neutralizes any remaining acetic acid and removes acidic impurities.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine lies in the reactivity of the C-Br bond, which is activated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. This makes the 5-position susceptible to a variety of palladium-catalyzed cross-coupling reactions.
Key Transformations and Their Significance
Caption: Key cross-coupling reactions of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.
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Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromopyrimidine with boronic acids or esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, which is a common strategy for modulating the pharmacological activity and pharmacokinetic properties of kinase inhibitors.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position. This is particularly important in the synthesis of many kinase inhibitors, where an amino linkage at this position is crucial for binding to the hinge region of the kinase active site.
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Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromopyrimidine and terminal alkynes. The resulting alkynylpyrimidines can serve as versatile intermediates for further transformations or as final products with unique electronic and steric properties.
The ability to perform these transformations selectively on the C-Br bond makes 5-Bromo-2-(1-methylcyclopropyl)pyrimidine a highly valuable scaffold for generating libraries of diverse compounds in the quest for novel and more effective targeted therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-(1-methylcyclopropyl)pyrimidine.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a strategically important intermediate for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its well-defined reactivity, centered on the versatile C-Br bond, allows for the systematic and efficient construction of complex molecules with therapeutic potential. The synthetic methods outlined in this guide provide a robust foundation for its preparation, while the discussion of its reactivity highlights its value in modern drug discovery programs. As the demand for targeted therapies continues to grow, the importance of key building blocks like 5-Bromo-2-(1-methylcyclopropyl)pyrimidine in the synthetic chemist's toolbox is set to increase.
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